gamma-Tetradecalactone

Description

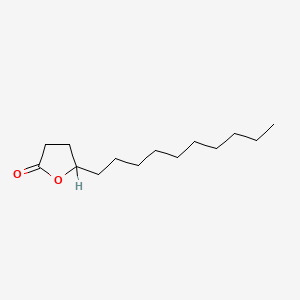

Structure

3D Structure

Properties

IUPAC Name |

5-decyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNLJNRENXLLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863013 | |

| Record name | 5-Decyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2721-23-5 | |

| Record name | (RS)-γ-Tetradecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Tetradecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002721235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-TETRADECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94KTL4QE6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of Gamma Tetradecalactone

The physical and chemical characteristics of gamma-tetradecalactone are fundamental to its behavior and applications. A summary of its key properties is presented below.

| Property | Value |

|---|---|

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.36 g/mol |

| Boiling Point | 337.57 °C (estimated) perflavory.com |

| Melting Point | 46.85 °C (estimated) perflavory.com |

| Water Solubility | 4.294 mg/L (estimated) perflavory.com |

| Log Kow (Octanol-Water Partition Coefficient) | 4.53 (estimated) perflavory.com |

| Vapor Pressure | 0.000164 mm Hg at 25 °C (estimated) perflavory.com |

Advanced Synthetic Methodologies for Gamma Tetradecalactone

Chemical Synthesis Approaches

The pursuit of more efficient, selective, and sustainable methods for constructing the gamma-tetradecalactone framework has led to the development of a variety of innovative synthetic strategies. These approaches range from the discovery of entirely new reaction pathways to the refinement of existing methods through advanced catalysis and the application of green chemistry principles.

Development of Novel Synthetic Routes

Traditional methods for the synthesis of gamma-lactones often involve multiple steps and may require harsh reaction conditions. Recent research has focused on developing more concise and efficient routes. One notable advancement is the use of transition-metal catalysis to construct the lactone ring in a single step from readily available starting materials. For instance, palladium-catalyzed methods have been developed for the synthesis of γ-lactones from homoallylic alcohols. nih.gov Another innovative approach involves the intramolecular coupling of epoxides with alcohols, where the choice of metal catalyst (nickel or ruthenium) can direct the regioselectivity to form either α- or β-substituted γ-butyrolactones. organic-chemistry.org

Furthermore, photocatalytic methods are emerging as a powerful tool for lactone synthesis under mild conditions. The use of photocatalysts like Ru(bpy)3Cl2 enables the synthesis of γ-lactones from alkenes. beilstein-journals.org These novel routes offer significant advantages in terms of efficiency and functional group tolerance, opening up new avenues for the synthesis of complex lactone structures, including this compound.

Chiral Synthesis Methodologies and Control of Stereoselectivity

The stereochemistry of this compound is crucial for its biological activity and sensory properties. Consequently, the development of enantioselective synthetic methods has been a major focus of research. A variety of strategies have been employed to control the stereochemistry at the chiral center of the lactone ring.

One powerful approach involves the use of chiral catalysts. Gold-catalyzed cycloisomerization of allenoic acids has been shown to be a highly effective method for the synthesis of chiral γ-butyrolactones. researchgate.netrsc.org By employing a suitable chiral gold complex, a high degree of stereoselectivity can be achieved, leading to the formation of either the (R)- or (S)-enantiomer of the target lactone. researchgate.netrsc.orgcncb.ac.cn For example, the synthesis of both (R)- and (S)-4-tetradecalactone has been achieved through a gold-catalyzed stereoselective cycloisomerization of optically active 4,5-allenoic acids followed by hydrogenation. rsc.org

Another strategy for achieving stereoselectivity is through the use of chiral auxiliaries or enzyme-catalyzed reactions. Lipase-catalyzed reactions, for instance, have been successfully used for the kinetic resolution of racemic intermediates in the synthesis of optically active gamma-lactones. researchgate.net Similarly, engineered carbonyl reductases have demonstrated high stereoselectivity in the asymmetric synthesis of various γ- and δ-lactones. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids also provides an efficient route to chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. Current time information in Bangalore, IN.

Table 1: Comparison of Chiral Synthesis Methodologies for γ-Lactones

| Methodology | Catalyst/Enzyme | Starting Material | Key Features |

|---|---|---|---|

| Gold-Catalyzed Cycloisomerization | AuCl(LB-Phos)/AgOTs | Optically active 4,5-allenoic acids | High stereoselectivity (up to ≥ 99:1 d.r., ≥ 99% ee), modular approach. researchgate.netrsc.org |

| Lipase-Catalyzed Resolution | Lipase (e.g., Novozym 435) | Racemic 4-hydroxybutyramides | Enantioselective transesterification for separation of enantiomers. researchgate.net |

| Engineered Carbonyl Reductase | SmCRM5 variant | γ-Ketoesters | High stereoselectivity (up to 99% ee) and specific activity. nih.gov |

| Ru-Catalyzed Asymmetric Hydrogenation | Ru-complex with chiral ligand | γ-Keto carboxylic acids | Dynamic kinetic resolution, high yields, excellent diastereo- and enantioselectivity. Current time information in Bangalore, IN. |

Catalyst Development in gamma-Lactone Synthesis (e.g., Gold-catalyzed reactions)

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, and the preparation of gamma-lactones has greatly benefited from these advancements. Gold catalysts, in particular, have emerged as exceptionally versatile for the synthesis of γ-lactones. acs.orgcaltech.eduresearchgate.net Gold(I) complexes can catalyze the tandem cycloisomerization/oxidation of homopropargyl alcohols to afford γ-lactones in good to excellent yields under mild conditions. acs.orgcaltech.eduresearchgate.net This method is distinct from ruthenium-catalyzed pathways and proceeds through a different mechanism. caltech.eduresearchgate.net The efficiency of these gold-catalyzed reactions can be significantly influenced by the choice of ligands and additives. acs.org

Beyond gold, other transition metals such as palladium, ruthenium, and copper have also been employed in catalytic systems for γ-lactone synthesis. nih.gov For example, palladium catalysis enables the direct synthesis of γ-lactones from homoallylic alcohols. nih.gov Ruthenium catalysts have been utilized in photocatalytic systems for lactone formation from alkenes. beilstein-journals.org The ongoing development of new catalytic systems aims to improve reaction efficiency, selectivity, and substrate scope, providing chemists with a broader toolkit for the synthesis of this compound and its derivatives.

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to the use of less hazardous reagents, renewable starting materials, and more environmentally benign reaction conditions.

One approach is the use of biocatalysis, where enzymes or whole microorganisms are used to perform chemical transformations. cncb.ac.cn This often allows for reactions to be carried out in aqueous media under mild conditions, reducing the need for organic solvents and harsh reagents. For instance, the biotechnological production of gamma-lactones from fatty acids using genetically modified microorganisms is a promising green alternative to traditional chemical synthesis. researchgate.net

Another green strategy is the use of recoverable and reusable catalysts. researchgate.net For example, ionic liquids have been investigated as recyclable, metal-free catalysts for the synthesis of γ-butyrolactones from epoxides and ketene (B1206846) silyl (B83357) acetals. researchgate.net The development of catalytic systems that utilize environmentally benign oxidants, such as hydrogen peroxide, is also a key area of research. These green approaches aim to make the synthesis of this compound more sustainable and economically viable.

Synthesis of Labeled Analogues for Mechanistic Investigations

The elucidation of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical transformation, providing invaluable insights into reaction pathways. The synthesis of labeled analogues of this compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is therefore crucial for mechanistic investigations of its formation.

While specific literature detailing the synthesis of labeled this compound for mechanistic studies is limited, general strategies for the preparation of labeled lactones can be applied. For instance, deuterated γ-lactones have been synthesized for use as internal standards in stable isotope dilution assays (SIDA). nih.govcaltech.edu These synthetic routes, which involve the reduction of appropriate precursors with deuterium gas or the use of deuterated reagents, can be adapted for mechanistic studies. nih.govcaltech.edu For example, the reduction of a protected hydroxypropiolic acid with deuterium gas has been used to prepare [2,2,3,3-²H₄]-γ-lactones. nih.govcaltech.edu

Similarly, carbon-13 labeled precursors can be used to introduce a ¹³C atom at a specific position in the this compound molecule. The synthesis of tetradecanoic acid enriched with ¹³C at various positions has been described, which could serve as a starting point for the synthesis of ¹³C-labeled this compound. researchgate.net By analyzing the position of the isotopic label in the final product and any intermediates, chemists can deduce the mechanism of the lactonization reaction. These mechanistic studies, enabled by the synthesis of labeled analogues, are essential for optimizing reaction conditions and designing more efficient and selective synthetic routes. organic-chemistry.org

Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is important for structure-activity relationship (SAR) studies and for exploring new applications. By systematically modifying the structure of the parent molecule, researchers can investigate how changes in the carbon chain length, substitution pattern, or functional groups affect its biological and physical properties.

The modular nature of many modern synthetic methods allows for the convenient preparation of a wide range of analogues. For example, the gold-catalyzed cycloisomerization of allenoic acids can be applied to a variety of substituted allenoic acids to generate a library of corresponding γ-lactones with different side chains. researchgate.net Similarly, the palladium-catalyzed synthesis from homoallylic alcohols tolerates a range of functional groups, enabling the preparation of diverse aryl, alkyl, and spiro γ-lactones. nih.gov

The synthesis of derivatives often involves the further functionalization of the this compound core. For example, the lactone ring can be opened to provide access to the corresponding hydroxy acid, which can then be modified. Alternatively, functional groups on the side chain can be manipulated to create new derivatives. The ability to synthesize a variety of structural analogues and derivatives is crucial for a comprehensive understanding of the chemical and biological properties of this class of compounds.

Biotechnological and Enzymatic Production of Gamma Tetradecalactone

Microbial Production Systems

Microbial fermentation is a prominent strategy for producing γ-lactones, including γ-tetradecalactone. google.com This involves utilizing whole-cell biocatalysts, such as yeasts, bacteria, and fungi, to convert precursor molecules into the desired lactone.

Yeasts are among the most extensively studied microorganisms for γ-lactone production. The oleaginous yeast Yarrowia lipolytica is a particularly effective and widely used system for the biotransformation of hydroxy fatty acids into γ-decalactone, a process that serves as a model for other γ-lactones. mdpi.comresearchgate.net The production pathway relies on the yeast's ability to shorten a hydroxy fatty acid substrate through the β-oxidation pathway. mdpi.com When a suitable precursor is provided, this metabolic process can lead to the formation of 4-hydroxytetradecanoic acid, the immediate precursor to γ-tetradecalactone, which then undergoes spontaneous lactonization.

Several species of the genus Candida have also been reported to produce γ-lactones from the catabolism of ricinoleic acid. mdpi.comgoogle.com For instance, Candida sorbophila can be cultured in a medium containing hydroxy fatty acids or their derivatives to produce various lactones, including γ-tetradecalactone. google.com Other yeasts, such as Saccharomyces cerevisiae and Debaromyces hansenii, have also been identified as suitable for producing γ-hydroxy-alkanoic acids, which are then converted to γ-lactones. google.com

The efficiency of yeast-based biotransformations can be influenced by various factors, including the specific yeast strain, culture conditions (pH, temperature, aeration), and the concentration of the precursor substrate. researchgate.netnih.gov Research has shown that optimizing these parameters can significantly enhance the yield of the desired lactone. nih.gov

Table 1: Examples of Yeast Species in γ-Lactone Production

| Yeast Species | Precursor Substrate | Key Metabolic Process | Produced Lactone (Example) |

|---|---|---|---|

| Yarrowia lipolytica | Hydroxy fatty acids (e.g., Ricinoleic acid) | β-oxidation | γ-Decalactone |

| Candida sorbophila | Hydroxy fatty acids and their derivatives | β-oxidation | γ-Decalactone, γ-Tetradecalactone |

| Saccharomyces cerevisiae | Hydroxy fatty acids | Fermentation & β-oxidation | γ-Lactones |

| Debaromyces hansenii | Hydroxy fatty acids | Fermentation & β-oxidation | γ-Lactones |

| Waltomyces lipofer | 10-Hydroxystearic acid | β-oxidation | γ-Dodecalactone |

This table is interactive. Click on the headers to sort the data.

Bacteria also play a role in the biotechnological production of γ-lactones, often in processes that involve multiple microorganisms. Some bacteria are particularly adept at hydrating unsaturated fatty acids, creating the necessary hydroxy fatty acid precursors for lactone formation. researchgate.netmdpi.com For example, Lactobacillus species can convert unsaturated fatty acids to hydroxy fatty acids, which can then be transformed by yeasts into γ-lactones. researchgate.net

More recently, single-strain bacterial fermentation processes have been developed. Micrococcus luteus has been identified as a strain capable of the one-pot transformation of oleic acid into γ-dodecalactone. researchgate.netmdpi.comresearchgate.net This process involves the hydration of oleic acid to 10-hydroxystearic acid, followed by oxidation and subsequent β-oxidation cycles to yield a 4-keto acid, which is then reduced and cyclized to the corresponding γ-lactone. mdpi.com While the direct production of γ-tetradecalactone by these specific bacteria is less documented, the established pathways for other γ-lactones suggest its feasibility with the appropriate precursor.

Filamentous fungi are another group of microorganisms capable of producing γ-lactones. Species such as Aspergillus oryzae and Mucor circinelloides have been reported to convert carboxylic acids into various γ- or δ-lactones. google.com The underlying molecular mechanisms for these bioconversions are not fully elucidated but are believed to involve hydroxylation of the fatty acid substrate. google.com While promising, the complex morphology of filamentous fungi can present challenges for large-scale industrial fermentation processes. google.com

Bacterial Fermentation Strategies (e.g., Micrococcus luteus, Stenotrophomonas nitritireducens)

Enzymatic Biocatalysis for gamma-Tetradecalactone Synthesis

Enzymatic biocatalysis offers a more targeted approach to γ-tetradecalactone synthesis, focusing on the specific enzymes responsible for the key reaction steps. This strategy can lead to higher specificity and yields compared to whole-cell fermentation. google.com

The biosynthesis of γ-lactones from fatty acids involves a series of enzymatic reactions. Key enzymes in these pathways include:

Cytochrome P450 (CYP) Enzymes: These are crucial for the hydroxylation of fatty acids. google.comcore.ac.uk Specifically, P450 enzymes with 4-hydroxylase activity can directly convert a carboxylic acid into a 4-hydroxy carboxylic acid, the immediate precursor to a γ-lactone. google.com The subsequent lactonization can occur spontaneously under acidic conditions. google.com The discovery and characterization of P450s with high specificity for the γ-carbon of fatty acids are significant for the efficient production of γ-lactones. google.comnih.gov

Fatty Acid Hydroxylases: These enzymes, which can be part of the P450 superfamily, are responsible for introducing a hydroxyl group onto the fatty acid chain. The position of hydroxylation is critical for determining whether a γ- or δ-lactone is formed. google.com

Hydratases: These enzymes catalyze the addition of water to a double bond in an unsaturated fatty acid, forming a hydroxy fatty acid. This is a key step in pathways that utilize unsaturated fatty acids as precursors. researchgate.netmdpi.com

Reductases: In some pathways, a keto acid intermediate is formed, which then needs to be reduced to a hydroxy acid before lactonization. Reductases carry out this vital conversion. mdpi.com

Table 2: Key Enzymes in γ-Lactone Biosynthesis

| Enzyme Class | Function | Role in Pathway |

|---|---|---|

| Cytochrome P450 Enzymes | Catalyze hydroxylation of fatty acids. | Introduction of a hydroxyl group at the C4 position. |

| Fatty Acid Hydroxylases | Introduce hydroxyl groups onto the fatty acid chain. | Determines the position of hydroxylation, leading to specific lactone formation. |

| Hydratases | Add water to unsaturated fatty acids. | Forms a hydroxy fatty acid from an unsaturated precursor. |

This table is interactive. Click on the headers to sort the data.

To improve the efficiency and selectivity of γ-tetradecalactone production, researchers are increasingly turning to protein engineering. By modifying the amino acid sequences of key enzymes, it is possible to alter their activity and substrate specificity. researchgate.netmdpi.comnsf.govnih.gov

For example, the substrate specificity of a cytochrome P450 enzyme could be engineered to favor the hydroxylation of myristic acid (tetradecanoic acid) at the C4 position, thereby specifically promoting the synthesis of γ-tetradecalactone. google.comnsf.gov Rational design and directed evolution are powerful techniques used to create enzyme variants with desired properties. researchgate.netmdpi.com This can involve altering the active site of the enzyme to better accommodate a specific substrate or to enhance its catalytic rate. mdpi.comnih.gov

Engineering efforts can also focus on improving the stability of enzymes under industrial process conditions, making them more robust and cost-effective for large-scale production. nih.gov The ability to tailor enzymes for specific reactions opens up new possibilities for the efficient and sustainable production of a wide range of valuable lactones, including γ-tetradecalactone. nsf.gov

Identification and Characterization of Key Enzymes (e.g., Cytochrome P450 Enzymes, Fatty Acid Hydroxylases, Reductases, Hydratases)

Metabolic Engineering and Genetic Manipulation for Enhanced Bioproduction

The advancement of metabolic engineering and genetic manipulation has provided powerful tools to enhance the biotechnological production of valuable compounds like this compound. By modifying the cellular machinery of microorganisms, it is possible to redirect metabolic pathways, regulate gene expression, and overcome process limitations such as product inhibition.

Pathway Optimization and Flux Analysis

The biosynthesis of this compound in microorganisms, particularly in the oleaginous yeast Yarrowia lipolytica, primarily involves the biotransformation of fatty acids via the peroxisomal β-oxidation pathway. researchgate.net The typical substrate for producing C10 lactones like γ-decalactone is ricinoleic acid (a C18 hydroxy fatty acid), which is the main component of castor oil. researchgate.netmdpi.comresearchgate.net This process involves the sequential shortening of the fatty acid carbon chain. researchgate.net For this compound, a C18 or longer hydroxy fatty acid would undergo a specific number of β-oxidation cycles to yield the C14 precursor, 4-hydroxytetradecanoic acid, which then undergoes spontaneous intramolecular esterification (lactonization) to form the final product.

Metabolic pathway optimization aims to maximize the flow of carbon (flux) towards the desired product. This is achieved by identifying and alleviating bottlenecks in the biosynthetic pathway. Metabolic flux analysis, often aided by isotopic labeling studies, allows researchers to map the flow of metabolites through the cell's complex network of reactions, providing crucial insights into pathway efficiency. nih.gov

Key strategies for optimizing the γ-lactone production pathway include:

Enhancing Precursor Supply: The availability of the initial building blocks is often a limiting factor. In oleaginous yeasts like Y. lipolytica, which naturally accumulate high levels of lipids, genetic engineering can be used to boost the pools of essential precursors like acetyl-CoA and malonyl-CoA. technologypublisher.compnas.org This ensures a steady supply for fatty acid synthesis and subsequent modification.

Redirecting Metabolic Flux: Competing pathways can divert intermediates away from the target product. Engineering involves blocking or down-regulating these side pathways. For instance, in the production of γ-dodecalactone from oleic acid, the β-oxidation pathway in Y. lipolytica was specifically engineered to favor chain shortening to twelve carbons. researchgate.net

Enzyme Engineering and Expression: The efficiency of each enzymatic step is critical. This can be enhanced by expressing enzymes with higher catalytic activity or by overexpressing native enzymes to overcome specific bottlenecks. For example, the multifunctional enzyme (MFE) and acyl-CoA oxidases (Aox) are key players in the β-oxidation cycle whose activity can be modulated. researchgate.netresearchgate.net

Table 1: Key Steps and Enzymes in the Biotransformation of Hydroxy Fatty Acids to γ-Lactones

| Step | Description | Key Enzymes Involved |

|---|---|---|

| Substrate Hydrolysis | Release of free hydroxy fatty acid (e.g., ricinoleic acid) from triglyceride oils (e.g., castor oil). | Lipases |

| Fatty Acid Activation | The free fatty acid is activated to its acyl-CoA ester, enabling its entry into the peroxisome. | Acyl-CoA Synthetase |

| β-Oxidation Cycles | Sequential four-reaction cycle (oxidation, hydration, dehydrogenation, thiolysis) that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. researchgate.net | Acyl-CoA Oxidase (Aox), Multifunctional Enzyme (MFE), 3-ketoacyl-CoA Thiolase |

| Formation of Precursor | The β-oxidation process stops at the 4-hydroxyacyl-CoA intermediate of the desired chain length (e.g., 4-hydroxytetradecanoyl-CoA). | β-oxidation enzymes |

| Lactonization | Intramolecular cyclization of the released 4-hydroxytetradecanoic acid to form this compound. This step can occur spontaneously, often favored by acidic pH. researchgate.netmdpi.com | (Spontaneous/Enzymatic) |

Genetic and Transcriptional Regulation of Biosynthetic Genes

Controlling the expression of genes involved in the biosynthetic pathway is a cornerstone of metabolic engineering. By precisely regulating when and how strongly specific genes are turned on or off, scientists can fine-tune cellular metabolism for optimal production of this compound.

Transcriptional regulation strategies focus on modifying the elements that control gene expression:

Promoter Engineering: Using strong, inducible, or constitutive promoters to drive the overexpression of key biosynthetic genes is a common technique. This ensures that enzymes that catalyze rate-limiting steps are produced in sufficient quantities. google.com

Gene Knockout/Downregulation: To prevent the diversion of metabolic flux to unwanted byproducts or the degradation of the final product, specific genes can be deleted (knockout) or their expression can be reduced (e.g., via RNA interference). nih.gov

Overexpression of Key Genes: Overexpressing genes that directly contribute to the pathway enhances production. For example, in Y. lipolytica, overexpressing genes involved in peroxisome biogenesis (PEX genes) or specific acyl-CoA oxidases (POX genes) can increase the cell's capacity for β-oxidation, leading to higher lactone yields. pnas.orgresearchgate.net

Multi-gene Integration: To create stable and robust production strains, multiple copies of essential genes can be integrated into the host organism's genome. technologypublisher.comnih.govnih.gov This ensures high-level expression over many generations. For instance, a transposon-based system can be used to mobilize and integrate multiple copies of a synthase gene to boost production. nih.govnih.gov

| ARO4, ARO7 | Enzymes in aromatic amino acid biosynthesis. | Expression of feedback-insensitive variants. nih.gov | Relieve feedback inhibition to increase the pool of precursors for certain compounds (principle applicable to other pathways). nih.gov |

Strategies for Overcoming Product Inhibition in Bioprocesses

A significant challenge in many fermentation processes is product inhibition, where the accumulation of the target compound becomes toxic or inhibitory to the producing microorganism. researchgate.net This can lead to reduced cell growth, lower metabolic activity, and ultimately, a halt in production, creating a ceiling on achievable titers. researchgate.netcelignis.com Lactones, including this compound, can exhibit such inhibitory effects.

Several strategies have been developed to mitigate or circumvent product inhibition:

In Situ Product Recovery (ISPR): Also known as extractive fermentation, this is one of the most effective strategies. researchgate.net It involves integrating a separation step directly into the bioreactor to continuously remove the product from the fermentation broth as it is formed. researchgate.net This keeps the product concentration below the inhibitory threshold, allowing the cells to remain productive for longer periods. celignis.comresearchgate.net Specific ISPR techniques are discussed in section 4.4.2.

Fed-Batch Fermentation: Instead of providing all the substrate at the beginning (batch mode), a fed-batch strategy involves the controlled feeding of nutrients and precursors throughout the fermentation. celignis.com This allows for control over the production rate, preventing the rapid accumulation of the inhibitory product to toxic levels. celignis.comuliege.be

pH Control for Lactone/Hydroxy Acid Equilibrium: The precursor of a gamma-lactone is its corresponding 4-hydroxy acid. The cyclization to the lactone is favored by acidic pH. mdpi.comresearchgate.net Studies have shown that the hydroxy acid form is often less toxic to microorganisms than the lactone form. researchgate.net By maintaining the fermentation broth at a neutral or slightly alkaline pH, the equilibrium can be shifted towards the less inhibitory 4-hydroxy acid. The lactonization can then be induced post-fermentation by acidifying the broth. mdpi.comresearchgate.net

Strain Selection and Adaptation: Screening for or engineering microbial strains with higher tolerance to the final product is a viable approach. celignis.com Evolutionary adaptation or targeted genetic modification can enhance the cell's ability to withstand higher concentrations of the lactone.

Bioprocess Engineering Innovations

Innovations in bioprocess engineering, from reactor design to product separation, are critical for translating laboratory-scale success into industrially viable production of this compound. These innovations focus on creating an optimal environment for the microbial catalysts and efficiently recovering the final product.

Reactor Design and Operation for Lactone Production

The design of the bioreactor and its mode of operation profoundly influence the efficiency, productivity, and scalability of the fermentation process. The goal is to provide a controlled environment that maximizes cell growth and product formation while ensuring efficient mass and heat transfer.

Reactor Design:

Stirred-Tank Bioreactors (STRs): These are the most common type of bioreactors used in industry. They use mechanical agitation to ensure the homogeneity of the culture medium, facilitating the transfer of nutrients and oxygen to the cells. nih.gov

Airlift Bioreactors: In these reactors, mixing is achieved by sparging air or gas from the bottom, which causes the liquid to circulate. This design avoids the mechanical stress on cells that can be caused by impellers in STRs. google.com

Oscillatory Flow Bioreactors: Novel designs, such as micro-bioreactors based on oscillatory flow, have been shown to enhance mass transfer rates, particularly in two-liquid-phase systems, leading to significant increases in lactone productivity. nih.gov This is achieved by creating intense mixing at the interface between the aqueous and organic phases. nih.gov

Reactor Operation:

Batch Fermentation: All nutrients are added at the start of the process. While simple to operate, it can be limited by substrate inhibition and the rapid accumulation of toxic products. nih.govgoogle.com

Fed-Batch Fermentation: This is a widely adopted strategy for high-density cell cultures and for overcoming substrate and product inhibition. celignis.com By feeding the substrate (e.g., castor oil) intermittently or continuously, its concentration can be kept at an optimal, non-toxic level, extending the productive phase of the culture and leading to significantly higher product titers compared to batch processes. researchgate.netuliege.beresearchgate.net

Continuous Fermentation: In this mode, fresh medium is continuously added to the bioreactor while the culture broth is simultaneously removed. This allows for steady-state operation and high productivity, though it can be more complex to operate and maintain. google.com

Table 3: Comparison of Bioreactor Operation Modes for Lactone Production

| Operation Mode | Description | Advantages | Disadvantages |

|---|---|---|---|

| Batch | A closed system where all components are added at the beginning. google.com | Simple setup and operation; lower risk of contamination. | Limited by substrate/product inhibition; lower final product concentration. nih.gov |

| Fed-Batch | Substrates are added incrementally during the fermentation. celignis.comgoogle.com | Overcomes substrate/product inhibition; allows for high cell density and higher product titers. researchgate.netuliege.be | More complex operation; requires careful control of feed rates. |

| Continuous | Fresh medium is continuously added and culture broth is continuously removed. google.com | High volumetric productivity; consistent product quality. | Complex to maintain sterility and stability over long periods; higher equipment cost. |

In-Situ Product Separation Technologies (e.g., Two-Liquid-Phase Extraction)

Two-Liquid-Phase Extraction (TLPE): This technique, also known as extractive fermentation, involves the use of a second, immiscible liquid phase (an organic solvent) within the bioreactor. The hydrophobic lactone product has a higher affinity for the organic phase than for the aqueous culture medium. As the lactone is produced by the microorganisms in the aqueous phase, it partitions into the organic solvent. nih.gov This keeps the aqueous concentration of the lactone low, relieving product inhibition. The solvent must be biocompatible and non-toxic to the microorganism. The product-rich solvent can then be separated and the lactone recovered through processes like distillation.

Adsorption: This method utilizes solid adsorbents with a high affinity for the target product. Porous materials like activated carbon or polymeric resins (e.g., Amberlite™ XAD series) are added directly to the fermenter or used in an external loop. mdpi.comuliege.be The lactone binds to the surface of the adsorbent, removing it from the liquid phase. researchgate.net The product-loaded resin can then be separated from the broth, and the lactone can be eluted using a suitable solvent like ethanol. mdpi.com

Membrane-Based Separation: Technologies like pervaporation or membrane extraction can also be used. A selective membrane separates the fermentation broth from a collection medium (gas or liquid). The product selectively passes through the membrane and is removed, preventing its accumulation in the reactor.

Table 4: Overview of In-Situ Product Recovery (ISPR) Technologies for Lactone Production

| Technology | Principle | Advantages | Challenges |

|---|---|---|---|

| Two-Liquid-Phase Extraction (TLPE) | Partitioning of the hydrophobic product into an immiscible organic solvent. nih.gov | High extraction efficiency for hydrophobic compounds; relieves product inhibition effectively. | Solvent toxicity and biocompatibility; emulsion formation can complicate separation. |

| Adsorption | Binding of the product to the surface of a solid adsorbent resin or activated carbon. mdpi.comuliege.be | High selectivity possible; avoids the use of liquid solvents in the reactor. | Adsorbent fouling by cells/media components; requires an efficient desorption step. |

| Membrane Separation (e.g., Pervaporation) | Selective diffusion of the product through a membrane driven by a concentration gradient. | Can be highly selective; continuous operation. | Membrane fouling; potential for low flux rates; cost of membranes. |

Optimization of Substrate Utilization and Precursor Feeding

The efficient biotechnological and enzymatic production of this compound (γ-tetradecalactone) is critically dependent on the strategic management of substrates and the feeding of precursors. Optimization in this area aims to maximize product yield and concentration while minimizing substrate inhibition and the formation of undesirable byproducts. The primary substrate for the biosynthesis of γ-tetradecalactone is myristic acid (tetradecanoic acid), which is converted into its direct precursor, 4-hydroxytetradecanoic acid. google.comsmolecule.com

Key strategies in optimizing this bioconversion process involve controlling substrate concentration and employing advanced fermentation techniques like fed-batch culture. microbenotes.comresearchgate.net These methods are essential for maintaining cell viability and metabolic activity, particularly when dealing with fatty acid substrates that can be toxic to microbial cells at high concentrations.

Substrate Concentration and Management

The concentration of the carboxylic acid substrate is a crucial parameter that can significantly influence the efficiency of γ-lactone production. In microbial systems engineered for this purpose, substrate concentrations can range widely, from as low as 0.5 g/L to as high as 100 g/L. google.com However, finding the optimal concentration is a balance between providing sufficient raw material for the enzymatic conversion and avoiding the inhibitory or toxic effects of the fatty acid on the host microorganism.

Research into the enzymatic hydroxylation of myristic acid has utilized various substrate concentrations. For instance, in vitro enzymatic reactions using engineered P450 enzymes have been performed with myristic acid concentrations ranging from 1 mM to 5 mM. doi.org To improve the solubility of hydrophobic substrates like myristic acid in aqueous fermentation media, surfactants such as Triton X-100 are often added. doi.org

The oleaginous yeast Yarrowia lipolytica, known for its remarkable ability to metabolize hydrophobic substrates, is a favored host for producing fatty acid-derived chemicals. researchgate.netmdpi.com Its natural affinity for lipids and its robust metabolic pathways make it particularly suitable for the biotransformation of fatty acids into valuable compounds like γ-tetradecalactone. mdpi.comufs.ac.za Engineering the fatty acid synthase (FAS) in Y. lipolytica has been shown to increase the production of C14 fatty acids (myristic acid), which serves as the direct feedstock for γ-tetradecalactone synthesis. pnas.orgnih.gov

The table below summarizes findings from various studies on substrate utilization for producing γ-lactone precursors.

| Microorganism/Enzyme System | Substrate | Substrate Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Engineered E. coli expressing CYP450 | Myristic Acid (C14) | 0.5 g/L - 100 g/L | Demonstrated production of γ-tetradecalactone from myristic acid. The broad concentration range suggests process-specific optimization is required. | google.com |

| Engineered Fungal Peroxygenase | Myristic Acid | Up to 100 mM | Achieved high regioselectivity for (ω-1)-hydroxytetradecanoic acid. The system functions at high substrate loadings. | researchgate.net |

| Engineered P450BSβ Mutant | Myristic Acid | 3 mM - 5 mM | Used for the preparative scale synthesis of hydroxymyristic acid, a precursor for γ-tetradecalactone. | doi.org |

| Engineered Yarrowia lipolytica | Glucose (for de novo synthesis) | Not specified | Engineering of the Fatty Acid Synthase (FAS) increased the proportion of myristic acid (C14) among total fatty acids. | nih.gov |

Precursor Feeding Strategies

Fed-batch fermentation is a superior strategy compared to simple batch culture for producing γ-lactones. microbenotes.com In a batch process, all nutrients and substrates are added at the beginning, which can lead to high initial substrate concentrations, causing inhibition, and nutrient depletion in later stages. In contrast, fed-batch culture involves the incremental or continuous feeding of a substrate or precursor to the bioreactor. microbenotes.comyoutube.com This approach allows for the maintenance of a low, optimal concentration of the substrate, thereby avoiding toxic effects and catabolite repression. microbenotes.com

The principle of fed-batch culture is to start with an initial batch phase to allow for cell growth, followed by a feeding phase where the substrate is added at a controlled rate. microbenotes.comyoutube.com This strategy can lead to significantly higher cell densities and, consequently, higher product titers. microbenotes.com While specific fed-batch strategies for γ-tetradecalactone are not extensively detailed in the literature, the successful application of this technique for other lactones, such as γ-dodecalactone produced by engineered Yarrowia lipolytica, underscores its potential. researchgate.net In that case, a fed-batch process resulted in a four-fold improvement in titer compared to batch cultures. researchgate.net

The conversion of the fatty acid substrate into the γ-lactone proceeds via a 4-hydroxy carboxylic acid intermediate. google.comresearchgate.net This hydroxylation is a key enzymatic step, often catalyzed by cytochrome P450 (CYP450) monooxygenases or peroxygenases. google.comd-nb.infouniprot.org Genetically engineered microorganisms, such as E. coli and Yarrowia lipolytica, are transformed to express these specific enzymes. google.comresearchgate.netnih.gov For example, CYP450s from fungi like Mucor ambiguus and Basidiobolus meristosporus have been identified for their specific activity in producing 4-hydroxy fatty acids, the direct precursors for γ-lactones. google.com The subsequent lactonization of the 4-hydroxytetradecanoic acid can occur spontaneously under acidic conditions. google.com

The table below outlines different precursor feeding strategies and their implications for bioproduction.

| Feeding Strategy | Principle | Advantages for Lactone Production | Reference |

|---|---|---|---|

| Batch Fermentation | All substrates and nutrients are added at the start of the fermentation. | Simple setup and operation. | youtube.com |

| Fed-Batch (Intermittent/Continuous Feed) | Substrates/precursors are added in increments or continuously throughout the fermentation. | Avoids substrate inhibition, controls growth rate, achieves high cell density and product yield, and prevents catabolite repression. | microbenotes.comyoutube.com |

| Precursor Feeding to Microbial Culture | A specific precursor (e.g., an aldehyde or fatty acid) is fed to a microbial culture for biotransformation. | Allows for the production of specific target molecules from advanced intermediates. | google.com |

Biosynthetic Pathways and Mechanisms of Gamma Tetradecalactone in Biological Systems

Identification of Natural Precursors

The primary precursors for the biosynthesis of γ-tetradecalactone are myristic acid (tetradecanoic acid) and its corresponding hydroxy fatty acids. google.comgoogle.com Myristic acid, a saturated fatty acid with a 14-carbon backbone, serves as the direct substrate for subsequent enzymatic modifications that lead to the formation of the lactone. google.comgoogle.com

The presence of hydroxy fatty acids is also crucial, as they represent key intermediates in the biosynthetic pathway. nih.govmdpi.com These hydroxylated forms of fatty acids are either derived from the direct hydroxylation of myristic acid or produced through other metabolic routes. nih.govmdpi.comdrpress.org The position of the hydroxyl group on the fatty acid chain is a critical determinant of the resulting lactone's ring size. For the formation of a γ-lactone, a hydroxyl group at the C-4 position is required. google.comgoogle.com

Elucidation of Biosynthetic Routes

The conversion of precursors into γ-tetradecalactone can proceed through several elucidated pathways, with the beta-oxidation dependent pathway being a prominent mechanism.

Beta-Oxidation Dependent Pathways

In many microorganisms, particularly yeasts, the biosynthesis of γ-lactones is intricately linked to the beta-oxidation of fatty acids. nih.gov This metabolic process involves the sequential shortening of the fatty acid chain by two-carbon units. google.com When a hydroxylated fatty acid enters the β-oxidation cycle, the process continues until the hydroxyl group is positioned at the γ-carbon (C-4) relative to the carboxyl group. google.comnih.gov At this juncture, the intermediate, 4-hydroxytetradecanoyl-CoA, can be diverted from the main β-oxidation pathway. nih.gov

The yeast Yarrowia lipolytica is a well-studied example where the β-oxidation pathway plays a crucial role in lactone production. nih.gov In this organism, there is a competition between the subsequent reactions of the β-oxidation spiral and the lactonization of the 4-hydroxy intermediate. nih.gov

Hydroxylation and Lactonization Mechanisms

The hydroxylation of the fatty acid precursor is a critical step in the formation of γ-tetradecalactone. This reaction is often catalyzed by cytochrome P450 monooxygenases (CYP450s). google.comgoogle.com These enzymes introduce a hydroxyl group at a specific carbon atom of the fatty acid. For γ-tetradecalactone synthesis, a 4-hydroxylase activity is required to generate 4-hydroxytetradecanoic acid from myristic acid. google.comgoogle.com

Once the 4-hydroxy fatty acid is formed, the final step is lactonization, which is the intramolecular esterification that forms the cyclic ester, or lactone. google.comgoogle.com This cyclization can occur spontaneously under acidic conditions or be facilitated enzymatically. google.comresearchgate.net In some cases, the 4-hydroxy fatty acid, esterified within a triglyceride, can undergo a direct, non-enzymatic transesterification to release the lactone. researchgate.net

Alternative Biosynthetic Strategies

While β-oxidation and direct hydroxylation are the primary routes, some organisms may employ alternative strategies. researchgate.net For instance, certain bacteria can hydrate (B1144303) unsaturated fatty acids to produce hydroxy fatty acids, which can then be further metabolized by yeasts to form lactones. researchgate.net This symbiotic or co-culture approach highlights the diverse metabolic capabilities within microbial communities for the production of these flavor compounds. researchgate.net

Genetic and Molecular Basis of Biosynthesis

The genetic foundation for γ-tetradecalactone biosynthesis lies in the genes encoding the key enzymes involved in the pathways. The identification and characterization of genes for cytochrome P450 monooxygenases with fatty acid 4-hydroxylase activity have been pivotal. google.comgoogle.com For example, specific CYP450s from fungi like Mucor ambiguus and Umbelopsis isabellina have been identified and expressed in host organisms like E. coli to produce various γ-lactones, including γ-tetradecalactone from myristic acid. google.com

Furthermore, the genetic manipulation of organisms, such as disrupting genes in the β-oxidation pathway, can influence the types and quantities of lactones produced. nih.gov For instance, modifying the activity of acyl-CoA oxidases in Yarrowia lipolytica can shift the balance from the production of hydroxy-lactones to the desired γ-lactone. nih.gov The study of quantitative trait loci (QTLs) in plants has also been employed to identify genetic regions associated with the production of flavor compounds like lactones. csic.es

Factors Influencing Endogenous Production and Accumulation in Organisms

Several factors can influence the production and accumulation of γ-tetradecalactone in organisms. The availability of precursors, such as myristic acid, is a primary determinant. perflavory.com The physiological state of the organism and environmental conditions also play a significant role. For example, in some bacteria, heat stress has been shown to enhance the activity of hydratases, which could lead to increased lactone formation. nih.gov

In cheese, the formation of lactones is a non-enzymatic event that can be influenced by the ripening process. wur.nl The slow release of lactones from their hydroxy fatty acid precursors esterified in triglycerides contributes to the flavor development over time. researchgate.netwur.nl In fruits, the expression of genes involved in the biosynthesis of flavor compounds, including lactones, is often developmentally regulated and linked to the ripening process. mdpi.comcsic.es

Natural Occurrence and Ecological Significance of Gamma Tetradecalactone

Occurrence in Plant Species

Gamma-tetradecalactone and its derivatives have been identified as constituents of certain plant species. Notably, a tetra-unsaturated form of γ-tetradecalactone has been isolated from the diethyl ether extracts of two European annual Bupleurum taxa: Bupleurum praealtum and Bupleurum veronense. royalsocietypublishing.orgdrpress.org These findings contribute to the understanding of the phytochemical diversity within the Bupleurum genus, which is recognized for its traditional medicinal uses. royalsocietypublishing.orgdrpress.org

While the essential oils of various mint species, including Mentha piperita (peppermint), are known to contain a wide array of volatile compounds, including other types of lactones, direct evidence from the provided search results explicitly identifying γ-tetradecalactone as a component of Mentha piperita is not available. nih.govthaiscience.inforesearchgate.netkirj.ee The chemical composition of peppermint oil is dominated by compounds such as menthol (B31143) and menthone. nih.govkirj.ee

Presence in Microbial Metabolomes

This compound is also a product of microbial metabolism. Modern biotechnology has harnessed this capability, using microbial fermentation to produce γ-lactones. Patents describe methods for making γ-lactones through microbial fermentation involving a cellular system, such as the yeast Yarrowia lipolytica, that expresses a heterologous cytochrome P450 (CYP450) protein. google.comgoogle.com This enzyme specifically hydroxylates a carboxylic acid substrate at the gamma position, leading to the formation of a 4-hydroxy carboxylic acid, which then cyclizes to the corresponding γ-lactone. google.comgoogle.com

The production of related γ-lactones has been observed in various microorganisms. For instance, lactic acid bacteria play a role in converting unsaturated fatty acids into precursors for γ-lactones like γ-dodecalactone during the production of malt (B15192052) whisky. researchgate.net Various oleaginous yeast strains, including Waltomyces lipofer, Candida palmioleophila, and Lipomyces spencermartinsiae, have demonstrated the ability to produce γ-dodecalactone from 10-hydroxystearic acid. nih.gov Furthermore, γ-tetradecalactone was detected during the spontaneous fermentation of flat peach wine, a process involving a complex succession of fungi and bacteria. nih.gov

| Microorganism/Process | Related Lactone(s) | Substrate/Process Detail | Reference |

|---|---|---|---|

| Yarrowia lipolytica (genetically modified) | γ-Lactones (including γ-tetradecalactone) | Expression of heterologous cytochrome P450 for hydroxylation of carboxylic acids. | google.comgoogle.com |

| Lactic Acid Bacteria | γ-Decalactone, γ-Dodecalactone | Conversion of unsaturated fatty acids in malt whisky production. | researchgate.net |

| Waltomyces lipofer | γ-Dodecalactone | Whole-cell conversion of 10-hydroxystearic acid. | nih.gov |

| Spontaneous Fermentation (Flat Peach Wine) | γ-Tetradecalactone | Detected as a volatile compound during fermentation involving various bacteria and fungi. | nih.gov |

Detection in Animal and Dairy Matrices

This compound is a notable component in the fat of both dairy products and meat, contributing to their characteristic flavors. In dairy, it has been identified as a semivolatile flavor component in full-fat cream. researchgate.netnih.gov The presence of various lactones is crucial to the sensory profile of dairy products, with γ-lactones often imparting fruity or coconut-like aromas. drpress.orgresearchgate.net The desired buttery flavor in milk fat has been attributed in part to δ-lactones, but also to a lesser extent to γ-lactones. researchgate.net Research has also identified (R)-γ-dodecalactone as one of the main lactones in butter and fermented butter. acs.org

In the context of meat, γ-tetradecalactone has been detected in beef tallow. Studies have shown that the aroma of meat is influenced by a complex mixture of volatile compounds, including lactones, which are derived from the thermal oxidation of lipids. nih.gov The type of animal feed can influence the profile of these compounds; for instance, grain-fed animals tend to have higher levels of certain lactones, including δ-tetradecalactone, compared to grass-fed animals. nih.govresearchgate.netencyclopedia.pub

| Matrix | Finding | Significance/Context | Reference |

|---|---|---|---|

| Cream Fat | Identified as a semivolatile flavor component. | Contributes to the overall flavor profile of cream. | researchgate.netnih.gov |

| Beef Tallow | Detected as a volatile compound. | Part of the complex aroma profile of cooked beef, formed from lipid precursors. | nih.govnih.govresearchgate.netencyclopedia.pub |

| Butter | Related γ-lactones, such as (R)-γ-dodecalactone, are main components. | Contributes to the characteristic flavor of butter. | acs.org |

Ecological Roles in Inter-species Communication and Interactions

Beyond its role as a flavor component, γ-tetradecalactone functions as a semiochemical, a chemical substance that carries information between organisms. It has been specifically identified as an allomone for certain species of rove beetles (Staphylinidae), such as Platystethus arenarius and Bledius dissimilis. pherobase.comepdf.pub Allomones are beneficial to the emitter but not the receiver. In this context, the compound is part of the defensive secretions of these insects. epdf.pub

The broader class of γ-lactones plays a significant role in the chemical ecology of insects. rsc.orgtandfonline.com For example, some unsaturated aliphatic γ-lactones are used as sex pheromones by scarab beetles. rsc.org The ecological significance of lactones extends to plant-insect interactions, where they can act as feeding deterrents against herbivores. royalsocietypublishing.org Sesquiterpene lactones, for instance, are known to protect plants from herbivory and can also function as allelopathic chemicals, influencing the growth of other species. royalsocietypublishing.orgnih.gov

Furthermore, γ-tetradecalactone has been investigated for its potential as an insect repellent. ontosight.ai Patents have claimed its efficacy in repelling mosquitoes and other biting flies, suggesting its utility in pest management strategies. google.com

Advanced Analytical Methodologies for Gamma Tetradecalactone Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating γ-tetradecalactone from other volatile and semi-volatile compounds. The choice of technique depends on the analytical goal, whether it is routine quantification, analysis in a highly complex mixture, or the challenging separation of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile compounds like γ-tetradecalactone. acs.org It combines the high-resolution separation power of gas chromatography with the specific detection and identification capabilities of mass spectrometry. In food analysis, GC-MS is extensively used to identify and measure numerous aroma compounds, including esters, fatty acids, and lactones. acs.orgresearchgate.net

The technique has been successfully applied to compare the lactone content in dairy products like butter and margarine. researchgate.netdokumen.pub Studies have shown that γ-dodecalactone, alongside several δ-lactones including δ-tetradecalactone, are key components of butter. researchgate.netdokumen.pub Similarly, GC-MS analysis of beef has identified γ-dodecalactone and δ-tetradecalactone as prominent sweet aroma components. shimadzu.com The high temperatures used in the GC injection port can sometimes cause thermal degradation of molecules, but it remains a "gold standard" for forensic substance identification due to its specificity. acs.org

Table 1: GC-MS Data for γ-Tetradecalactone Identification This interactive table provides typical mass spectrometry data used for the identification of γ-tetradecalactone.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₆O₂ | researchgate.net |

| Molecular Weight | 226.355 g/mol | researchgate.net |

| Major Mass Fragments (m/z) | 85, 99 | General lactone fragmentation |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally sensitive compounds. For lactones, its primary application in advanced research is enantiomeric analysis. The separation of enantiomers (mirror-image stereoisomers) is critical because they often possess different sensory properties. HPLC using a chiral stationary phase (CSP) can resolve racemic mixtures of lactones.

Research has demonstrated the successful enantioseparation of various γ(δ)-lactones using reversed-phase HPLC with a Chiralpak AY-3R column. mdpi.com While this specific study focused on other lactones, the methodology is applicable to the broader class. Furthermore, LC-MS/MS methods have been developed to separate γ- and δ-lactone isomers, such as γ-tetradecalactone and δ-tetradecalactone, which can be challenging to resolve by GC alone. mdpi.com In one study analyzing anhydrous milk fat, γ-tetradecalactone was successfully separated from δ-tetradecalactone, although it was only detected in trace amounts. mdpi.com

Multi-Dimensional Chromatography for Complex Mixtures

For exceptionally complex samples like food aromas or environmental extracts, one-dimensional chromatography may not provide sufficient resolution. Multi-dimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power. nih.gov In GC×GC, the sample is subjected to two different separation mechanisms in two distinct columns, providing a much more detailed "fingerprint" of the sample's composition. researchgate.netnih.gov

This technique, often paired with Time-of-Flight Mass Spectrometry (TOF-MS), is indispensable for resolving co-eluting compounds in complex matrices. nih.gov GC×GC-TOFMS has been effectively used to analyze butter flavor, identifying a wide range of compounds including lactones, and to quantify γ- and δ-lactones in cream samples. acs.orgnih.gov Multidimensional gas chromatography has also been specifically used to determine the enantiomeric ratios of γ-lactones produced by yeast, highlighting its capability in chiral analysis within intricate biological systems. ualberta.ca The enhanced resolution and sensitivity make it a superior tool for both identification and quantification of trace components like γ-tetradecalactone in challenging samples. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy provides profound insights into the molecular structure of compounds. For γ-tetradecalactone, these techniques are essential for unambiguous structural confirmation, especially after synthesis or isolation from a natural source.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. researchgate.netnih.gov It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing chemists to piece together the molecular framework. researchgate.netnih.gov The structural elucidation of synthesized lactones is routinely confirmed using 1D and 2D-NMR experiments. mdpi.com Techniques like COSY, HSQC, and HMBC reveal the connectivity between protons and carbons.

For γ-tetradecalactone, ¹H NMR would show characteristic signals for the protons on the carbon chain, with the proton at the C-4 position (the chiral center attached to the ring oxygen) having a distinct chemical shift. The ¹³C NMR spectrum would definitively locate the carbonyl carbon (C-1) and the carbon bearing the oxygen (C-4), confirming the γ-lactone ring structure. While obtaining high-quality NMR data for trace amounts of a compound can be challenging, it is the definitive method for structural verification of a synthesized standard. chemrxiv.org Machine learning models are also being developed to predict molecular structures directly from NMR spectra, which could accelerate the identification of novel compounds in the future. nih.gov

Table 2: Predicted NMR Data for γ-Tetradecalactone Structural Elucidation This table outlines the expected NMR signals crucial for confirming the structure of γ-tetradecalactone. Exact chemical shifts (δ) can vary based on the solvent used.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ¹³C (C=O) | ~175-180 | Confirms the presence of the ester/lactone carbonyl group. |

| ¹³C (C-O) | ~80-85 | Identifies the C-4 carbon, part of the five-membered ring. |

| ¹H (CH-O) | ~4.2-4.5 | Signal from the single proton on the C-4 carbon, confirming its position. |

| ¹³C (Alkyl Chain) | ~14-40 | A series of signals corresponding to the ten carbons of the decyl side chain. |

| ¹H (Alkyl Chain) | ~0.8-2.5 | Overlapping signals for the protons of the decyl side chain and the C-2/C-3 positions. |

Advanced Mass Spectrometry for Identification and Quantification

Beyond its use as a detector for GC, advanced mass spectrometry offers enhanced capabilities for both identifying and quantifying γ-tetradecalactone. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), provides highly accurate mass measurements, which helps in determining the elemental composition of a molecule, thus increasing confidence in its identification. researchgate.net

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) instruments, is a powerful technique for quantification. researchgate.net It involves selecting a specific precursor ion (the molecular ion of γ-tetradecalactone, m/z 227.2 for the protonated molecule), fragmenting it, and then detecting a specific product ion. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the quantification of γ-tetradecalactone at very low levels even in the presence of interfering compounds. For instance, a study on crumb chocolate used HPLC-MS/MS in MRM mode to analyze for various lactones, demonstrating the technique's utility. mdpi.com

Hyphenated Techniques (e.g., GC-Olfactometry for detection)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are crucial for the in-depth analysis of volatile compounds like γ-tetradecalactone. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique that offers structural information based on the fragmentation patterns of compounds. nih.govijarnd.com For aroma-active compounds, gas chromatography-olfactometry (GC-O) is a particularly powerful tool that allows for the sensory evaluation of separated volatile compounds. nih.govsemanticscholar.org

In GC-O, the effluent from the gas chromatography column is split, with one portion going to a traditional detector like a mass spectrometer and the other to an olfactometry port. nih.gov This allows a trained assessor to smell the compounds as they elute and describe their aroma characteristics. This technique is invaluable for identifying the specific sensory contribution of γ-tetradecalactone in complex mixtures, such as food products. For instance, GC-O has been instrumental in characterizing the aroma profiles of various dairy products and identifying key lactones responsible for their characteristic creamy and fruity notes. researchgate.netacs.org

Different GC-O methods, such as Aroma Extract Dilution Analysis (AEDA), can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant. acs.org Studies on full-fat cream have utilized AEDA to identify potent, sensorially active volatiles and semivolatiles, including γ-dodecalactone and δ-decalactone. acs.org While γ-tetradecalactone was identified as a semivolatile flavor component in cream fat, it was δ-tetradecalactone that was found to enhance the creamy flavor when present above its threshold. acs.org

Sample Preparation and Extraction Methods for Biological Matrices

The accurate analysis of γ-tetradecalactone from biological samples necessitates effective sample preparation and extraction to isolate the analyte from the complex matrix. nih.govmdpi.com The choice of extraction method is critical and depends on the sample type, the concentration of the analyte, and the subsequent analytical technique. nih.gov

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. nih.govmdpi.comuwaterloo.ca A coated fiber is exposed to the sample's headspace (HS-SPME) or directly immersed in the liquid sample, after which the adsorbed analytes are thermally desorbed into the gas chromatograph. nih.govmdpi.com HS-SPME has been successfully applied to analyze volatile compounds in various food matrices, including tea and dairy products. mdpi.comnih.govresearchgate.net While effective, a limitation of HS-SPME can be its lower efficiency in extracting heavier compounds. americanlaboratory.com

Stir Bar Sorptive Extraction (SBSE) offers higher sensitivity than SPME due to a larger volume of the extraction phase coated on a magnetic stir bar. nih.gov This method has proven effective for the analysis of volatiles, particularly lactones, in sheep milk. researchgate.netnih.gov

Solvent-Assisted Flavor Evaporation (SAFE) is another technique used for extracting volatile compounds, which has been applied in the analysis of cheese aromas. jst.go.jp

For the extraction of γ-lactones from microbial cultures, methods such as acidification followed by solvent extraction with ethyl acetate (B1210297) have been employed. google.com In the analysis of butter and margarine, a combination of solvent extraction and enantioselective gas chromatography-mass spectrometry has been utilized to quantify lactone enantiomers. acs.orgnih.govacs.org

The following table summarizes some common extraction techniques used for γ-tetradecalactone and related lactones in biological matrices.

| Extraction Method | Principle | Advantages | Common Applications in γ-Tetradecalactone Research |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, rapid, suitable for automation. mdpi.com | Analysis of volatile organic compounds in the headspace of food and biological samples. mdpi.commdpi.comnih.gov |

| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a coated magnetic stir bar. | High sensitivity due to larger extraction phase volume. nih.gov | Analysis of lactones and other trace volatiles in dairy products. researchgate.netnih.gov |

| Solvent Extraction | Partitioning of analytes between the sample and an organic solvent. | Well-established and versatile. | Extraction of lactones from butter, margarine, and microbial cultures. google.comacs.org |

| Solvent-Assisted Flavor Evaporation (SAFE) | Distillation of volatile compounds from a sample under vacuum. | Efficient extraction of a wide range of volatiles. | Analysis of aroma compounds in cheese. jst.go.jp |

Quantitative Analysis and Standardization Protocols

Accurate quantification of γ-tetradecalactone is essential for understanding its role in the flavor and aroma of various products. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common technique for this purpose. nih.govacs.org

For reliable quantification, the use of analytical standards is crucial. sigmaaldrich.com An external standard calibration involves creating a calibration curve from known concentrations of a pure γ-tetradecalactone standard. mdpi.com An internal standard method involves adding a known amount of a similar but distinct compound to both the standards and the samples to correct for variations during sample preparation and analysis. semanticscholar.orgmdpi.com For instance, in the quantitative analysis of δ-lactones in chocolate, a synthesized δ-(7-methyl)-hexadecalactone was used as an internal standard. mdpi.com

Method validation is a critical step to ensure the accuracy and reliability of the quantitative data. This process involves assessing several parameters as detailed in the table below. acs.org

| Parameter | Description | Importance in γ-Tetradecalactone Analysis |

| Linearity | The ability of the method to produce results directly proportional to the analyte concentration. | Ensures accurate quantification across a range of concentrations. acs.org |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Defines the minimum detectable quantity of γ-tetradecalactone. acs.org |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Establishes the minimum concentration for reliable quantitative measurement. nih.govacs.org |

| Accuracy | The closeness of the measured value to the true value. | Ensures the trueness of the analytical results. |

| Precision | The degree of agreement among repeated measurements of the same sample. | Indicates the reproducibility of the analytical method. |

Research has established validated methods for the quantitative analysis of lactones in various matrices. For example, a method for quantifying lactone enantiomers in butter and margarine using enantioselective GC-MS has been developed and validated, reporting correlation coefficients, LODs, and LOQs. acs.org Similarly, quantitative methods using external standards have been applied to analyze volatile compounds in yellow teas. nih.gov

Emerging Research Frontiers and Future Directions for Gamma Tetradecalactone

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of γ-tetradecalactone, a valuable flavor and fragrance compound, is an area of expanding research. Traditionally, these lactones are produced through the microbial biotransformation of hydroxy fatty acids. mdpi.com However, the focus is shifting towards de novo biosynthesis, where microorganisms produce the compound from simple carbon sources like glucose. mdpi.comnih.gov This approach is more sustainable and economically viable. mdpi.com

A key pathway involves the β-oxidation of fatty acids. researchgate.net In this process, a long-chain acyl-CoA molecule is shortened, and through a series of enzymatic reactions, a 4-hydroxy fatty acid intermediate is formed. mdpi.comnih.gov This intermediate can then spontaneously cyclize to form the stable γ-lactone ring structure. mdpi.com The initial fatty acid substrate, myristic acid (tetradecanoic acid), is converted to 4-hydroxytetradecanoic acid, which then forms γ-tetradecalactone. google.com

Recent research has identified specific enzymes that are crucial for this process. Cytochrome P450 (CYP450) enzymes, for instance, have been found to possess hydroxylase activity at the gamma-carbon position of carboxylic acid substrates, directly leading to the formation of the 4-hydroxy acid precursor. google.com Overexpression of these CYP450 proteins in microbial systems like E. coli has been shown to enable the production of various γ-lactones, including γ-tetradecalactone, from their corresponding fatty acid substrates. google.com

Scientists are also exploring novel synthetic routes. For example, visible-light photoredox catalysis has been used for the intermolecular synthesis of γ-lactones from styrenes and α-bromo esters. acs.orgacs.org Other innovative chemical synthesis methods include the cyclization of 3-alkenoic acids and radical addition reactions. researchgate.netoup.com

Table 1: Key Enzymes and Pathways in gamma-Tetradecalactone Biosynthesis

| Enzyme/Pathway | Role | Organism/Method |

| Cytochrome P450 (CYP450) | Hydroxylation of fatty acids at the γ-position | Basidiobolus meristosporus (expressed in E. coli) |

| β-oxidation pathway | Shortening of fatty acid chains to produce precursors | Yarrowia lipolytica, Ashbya gossypii |

| Photoredox Catalysis | Intermolecular γ-lactone synthesis | Chemical Synthesis |

Development of Advanced Biomanufacturing Platforms for Sustainable Production

The development of sustainable and efficient biomanufacturing platforms for γ-tetradecalactone is a major goal for the flavor and fragrance industry. mdpi.com The oleaginous yeast Yarrowia lipolytica has emerged as a promising and widely used host for producing γ-lactones due to its "Generally Regarded as Safe" (GRAS) status and its natural ability to metabolize lipids. nih.govacs.orgcore.ac.uk

Metabolic engineering strategies are being employed to enhance the production of γ-lactones in Y. lipolytica and other microorganisms like Ashbya gossypii. nih.govnih.gov These strategies focus on manipulating the fatty acid biosynthesis and β-oxidation pathways to increase the pool of precursors for lactone formation. nih.govacs.org For example, overexpressing desaturase enzymes and deleting elongase enzymes in A. gossypii has been shown to significantly increase γ-lactone production. nih.gov

Process engineering is another critical aspect, focusing on optimizing fermentation conditions to maximize yield. nih.govacs.org While much of the industrial production still relies on the biotransformation of precursor fatty acids like ricinoleic acid from castor oil, there is a strong push towards de novo biosynthesis from renewable feedstocks to improve sustainability. mdpi.comnih.gov

Future advancements in synthetic biology and metabolic engineering are expected to lead to the development of robust microbial cell factories capable of high-titer production of specific lactones like γ-tetradecalactone from inexpensive and sustainable carbon sources. mdpi.comresearchgate.net

Elucidation of Unexplored Biological Roles in Ecosystems

Gamma-lactones, including γ-tetradecalactone, play diverse and important roles in chemical communication within ecosystems. rsc.org They are known to function as pheromones in various insects, influencing mating and social behaviors. rsc.org For instance, unsaturated aliphatic γ-lactones serve as sex pheromones for several species of scarab beetles. rsc.org While specific pheromonal roles for γ-tetradecalactone are still being investigated, its presence in various natural sources suggests potential ecological significance.